Precorrin-2

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

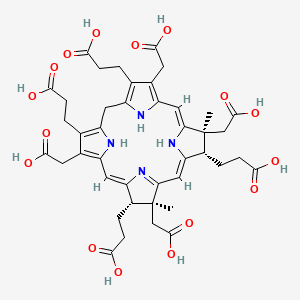

Precorrin-2 is the second intermediate in the biosynthesis of vitamin B12 from uroporphyrinogen III, in which methyl groups have been introduced at positions 2 and 7 of the tetrapyrrole framework. It has a role as an Escherichia coli metabolite. It is a precorrin and a member of isobacteriochlorins. It is a conjugate acid of a this compound(7-).

Wissenschaftliche Forschungsanwendungen

Biochemical Synthesis

Cobalamin Production

Precorrin-2 plays a crucial role in the biosynthesis of cobalamin. It is synthesized from uroporphyrinogen III through two S-adenosyl-L-methionine-dependent methyltransferase reactions. This process is essential for producing vitamin B12, which is vital for DNA synthesis and cellular metabolism in many organisms .

Siroheme Synthesis

In addition to cobalamin, this compound is involved in the synthesis of siroheme, a cofactor for various enzymes that participate in electron transfer reactions. Siroheme is crucial for the function of nitrite reductase and sulfite reductase, which are important in nitrogen and sulfur metabolism respectively .

Biotechnological Applications

Enzyme Optimization Studies

Recent research has focused on optimizing the enzymatic pathways that lead to increased production of this compound. For instance, a study utilized response surface methodology to optimize enzyme concentrations involved in its synthesis. The findings indicated that adjusting the molar ratios of porphobilinogen synthase, porphobilinogen deaminase, uroporphyrinogen III synthase, and S-adenosyl-L-methionine-dependent urogen III methyltransferase significantly increased this compound productivity by approximately five-fold .

Industrial Production

The multi-enzyme systems that produce this compound have shown promise for large-scale industrial applications. By coupling several enzymes in a stable system, researchers have achieved substantial yields of this compound (15-20 mg) suitable for further biosynthetic experiments or isolation . This capability opens avenues for producing vitamin B12 and related compounds on an industrial scale.

Medical Applications

Vitamin B12 Deficiency Treatment

Given its role as a precursor to vitamin B12, this compound has implications in treating vitamin B12 deficiency-related conditions such as anemia and neurological disorders. Understanding its synthesis and metabolic pathways can lead to better therapeutic strategies for managing these conditions .

Environmental Applications

Bioremediation Potential

Research indicates that microorganisms capable of synthesizing this compound may be utilized in bioremediation efforts. The enzymes involved in its synthesis can potentially be harnessed to degrade pollutants or transform harmful substances into less toxic forms . This application highlights the environmental significance of understanding this compound biosynthesis.

Data Table: Summary of Findings on this compound

Case Study 1: Enzyme Optimization

A study conducted by researchers optimized the concentrations of enzymes involved in this compound synthesis using response surface methodology. The results indicated significant increases in productivity when specific enzyme ratios were maintained, demonstrating the importance of kinetic modeling in biochemical production processes .

Case Study 2: Industrial Application

In another study focused on the industrial production of vitamin B12, researchers successfully synthesized this compound using a multi-enzyme system that allowed for long incubation times without loss of activity. This method not only improved yield but also reduced costs associated with vitamin production, showcasing the commercial viability of utilizing this compound as an intermediate .

Eigenschaften

Molekularformel |

C42H48N4O16 |

|---|---|

Molekulargewicht |

864.8 g/mol |

IUPAC-Name |

3-[(1Z,2S,3S,4Z,15Z,17S,18S)-8,12,17-tris(2-carboxyethyl)-3,7,13,18-tetrakis(carboxymethyl)-3,18-dimethyl-2,10,17,21,22,23-hexahydroporphyrin-2-yl]propanoic acid |

InChI |

InChI=1S/C42H48N4O16/c1-41(17-39(59)60)23(5-9-35(51)52)29-14-27-21(11-37(55)56)19(3-7-33(47)48)25(43-27)13-26-20(4-8-34(49)50)22(12-38(57)58)28(44-26)15-31-42(2,18-40(61)62)24(6-10-36(53)54)30(46-31)16-32(41)45-29/h14-16,23-24,43-44,46H,3-13,17-18H2,1-2H3,(H,47,48)(H,49,50)(H,51,52)(H,53,54)(H,55,56)(H,57,58)(H,59,60)(H,61,62)/b29-14-,30-16-,31-15-/t23-,24-,41+,42+/m1/s1 |

InChI-Schlüssel |

CSWLXNNNLVVXKD-ZIBVGKFXSA-N |

SMILES |

CC1(C(C2=CC3=NC(=CC4=C(C(=C(N4)CC5=C(C(=C(N5)C=C1N2)CC(=O)O)CCC(=O)O)CCC(=O)O)CC(=O)O)C(C3(C)CC(=O)O)CCC(=O)O)CCC(=O)O)CC(=O)O |

Isomerische SMILES |

C[C@@]\1([C@@H](/C/2=C/C3=N/C(=C\C4=C(C(=C(N4)CC5=C(C(=C(N5)/C=C1\N2)CC(=O)O)CCC(=O)O)CCC(=O)O)CC(=O)O)/[C@H]([C@]3(C)CC(=O)O)CCC(=O)O)CCC(=O)O)CC(=O)O |

Kanonische SMILES |

CC1(C(C2=CC3=NC(=CC4=C(C(=C(N4)CC5=C(C(=C(N5)C=C1N2)CC(=O)O)CCC(=O)O)CCC(=O)O)CC(=O)O)C(C3(C)CC(=O)O)CCC(=O)O)CCC(=O)O)CC(=O)O |

Synonyme |

15,23-dihydrosirohydrochlorin precorrin 2 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.